molecular formula C7H6N4 B13615560 5-(1H-imidazol-5-yl)pyrimidine

5-(1H-imidazol-5-yl)pyrimidine

Cat. No.: B13615560
M. Wt: 146.15 g/mol
InChI Key: IHELQAUGVDOHDE-UHFFFAOYSA-N
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Description

5-(1H-imidazol-5-yl)pyrimidine is a heterocyclic compound that features both an imidazole and a pyrimidine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both imidazole and pyrimidine moieties endows it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-imidazol-5-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method is the condensation of 4,5-diaminopyrimidine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring.

Another approach involves the reaction of 4,5-diaminopyrimidine with formamide under high-temperature conditions, leading to the formation of the imidazole ring via a cyclization mechanism.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(1H-imidazol-5-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 2 and 4.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced imidazole or pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

5-(1H-imidazol-5-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(1H-imidazol-5-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The imidazole ring can coordinate with metal ions, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-imidazol-2-yl)pyridine
  • 4-(1H-imidazol-1-yl)pyrimidine
  • 5-(1H-imidazol-4-yl)pyrimidine

Comparison

5-(1H-imidazol-5-yl)pyrimidine is unique due to the specific positioning of the imidazole and pyrimidine rings, which influences its chemical reactivity and biological activity Compared to 2-(1H-imidazol-2-yl)pyridine, it has different electronic properties and steric hindrance, affecting its binding affinity to biological targets

Properties

Molecular Formula

C7H6N4

Molecular Weight

146.15 g/mol

IUPAC Name

5-(1H-imidazol-5-yl)pyrimidine

InChI

InChI=1S/C7H6N4/c1-6(2-9-4-8-1)7-3-10-5-11-7/h1-5H,(H,10,11)

InChI Key

IHELQAUGVDOHDE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)C2=CN=CN2

Origin of Product

United States

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